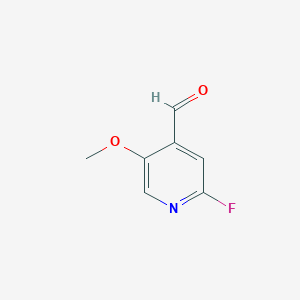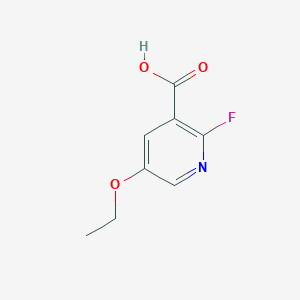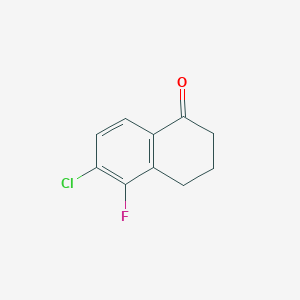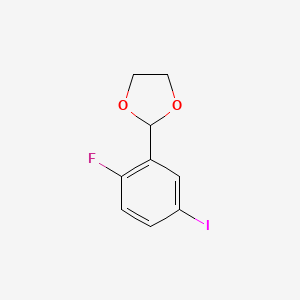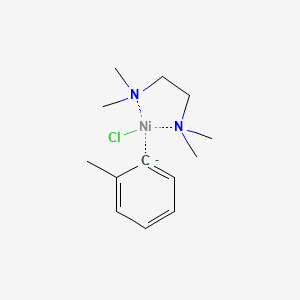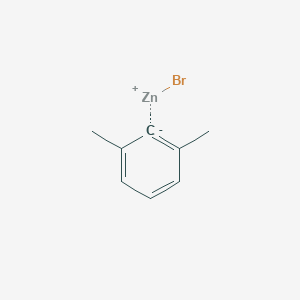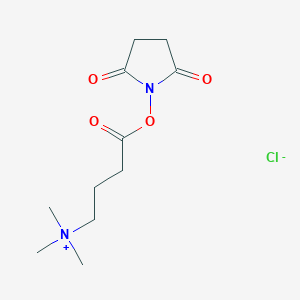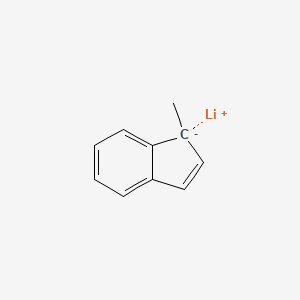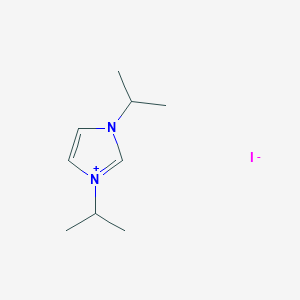![molecular formula C13H13N5 B6306589 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine CAS No. 111195-75-6](/img/structure/B6306589.png)
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine
Vue d'ensemble
Description
“2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine” is a compound with the molecular formula C13H13N5. The planes of the pyrazolyl groups are nearly perpendicular to that of the central pyridine ring . It is a part of a class of compounds known as tridentate ligands, which have potential applications in catalysis .
Synthesis Analysis
The synthesis of “this compound” involves the condensation of 2,6-pyridinedimethanol with p-toluenesulfonyl chloride in a solution of THF/water . Other methods of synthesis have been reported, such as the Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the planes of the pyrazolyl groups being nearly perpendicular to that of the central pyridine ring . This results in dihedral angles of 87.77(8) and 85.73(7) .Chemical Reactions Analysis
“this compound” has been studied for its spin-crossover (SCO) properties. SCO active iron(II) complexes are switchable and bistable molecular materials. The spin-state switching properties of the SCO complexes have been studied in the bulk and single-molecule levels .Applications De Recherche Scientifique
Spin Crossover Studies
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine derivatives have been used in the synthesis of functionalized ligands like 2,6-bis(pyrazol-1-yl)pyridine-4-carbothioamide, which interact with iron(II) salts. These compounds exhibit interesting spin crossover (SCO) properties, where the spin state of the iron can switch between high and low spin states. These spin transitions can be abrupt and occur above room temperature, which is significant for the development of molecular switches and sensors (Attwood et al., 2019).
Lanthanide Coordination Chemistry
The compound and its derivatives have been employed in synthesizing new ligands that coordinate with lanthanide ions. These ligands, such as 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine 1-oxide, show potential in the creation of coordination complexes, which are explored for applications in molecular magnetism, catalysis, and luminescence. Molecular modeling analyses suggest these ligands could form stable complexes with lanthanide ions, indicating potential utility in fields like bioimaging and drug delivery (Ouizem et al., 2015).
Catalysis
Palladium complexes with this compound derivatives have been investigated for their catalytic activities, particularly in Suzuki–Miyaura cross-coupling reactions. These complexes exhibit high catalytic activities and turnover numbers, highlighting their potential in facilitating bond-forming reactions crucial in pharmaceuticals and material sciences (Yang et al., 2012).
Spin-Crossover Metallacycles
Spin-crossover metallacycles involving iron(II) and zinc(II) have been synthesized using back-to-back bis-[dipyrazolylpyridine] derivatives. These metallacycles show spin-crossover behavior, which can be tuned by modifying the ligand structure. This research contributes to the understanding of the cooperativity between metal centers in spin-crossover systems and could lead to the development of advanced molecular materials (Kershaw Cook et al., 2015).
Mécanisme D'action
Target of Action
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine, also known as 2,6-bis(pyrazol-1-yl)pyridine, is a heterocyclic compound that has been studied for its potential applications in various fields Compounds containing similar structural motifs, including 4,4′-(arylmethylene)-bis-(1h-pyrazol-5-ols), have been found to exhibit a wide range of biological activities . These compounds are known to act as chelating and extracting reagents for different metal ions .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit spin crossover (sco) properties . SCO is a phenomenon where a molecule can switch between different spin states when subjected to external stimuli such as temperature, light, or an electric field . Density functional theory (DFT) studies have revealed that stretching-induced spin-state switching can occur in a molecular junction composed of similar complexes .
Biochemical Pathways
It’s known that similar compounds can affect various biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents but has lower solubility in water .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities . These compounds are known to act as chelating and extracting reagents for different metal ions , which could potentially influence various biological processes.
Action Environment
It’s worth noting that the spin crossover properties of similar compounds can be influenced by external stimuli such as temperature, light, or an electric field .
Orientations Futures
Propriétés
IUPAC Name |
2,6-bis(pyrazol-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-4-12(10-17-8-2-6-14-17)16-13(5-1)11-18-9-3-7-15-18/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXERATVALSKSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CN2C=CC=N2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



